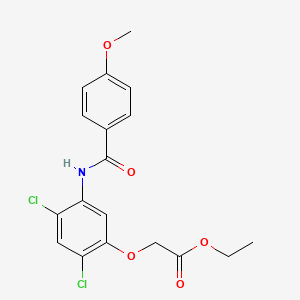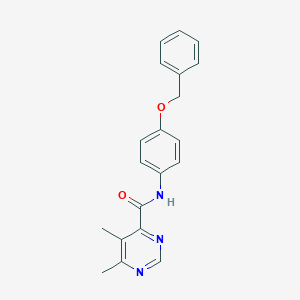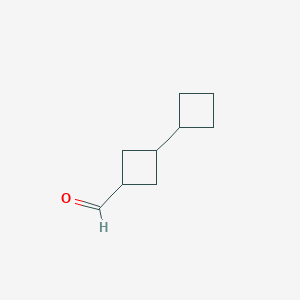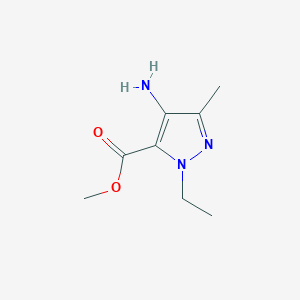
Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2,4-dichloro-5-((4-methoxybenzoyl)amino)phenoxy)acetate, also known as etoxazole, is a synthetic acaricide and insecticide that is widely used in agriculture to control mites and insects. It was first introduced in 1996 and has since become a popular choice for pest control due to its effectiveness and low toxicity to humans and the environment. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of Diuretics : Ethyl [2,3-dichloro-4-(4-hydroxybenzoyl)phenoxy]acetate, a related compound, has been synthesized and shown to be a potent, high-ceiling diuretic (Lee et al., 1984).
- Antimicrobial Activity : Synthesis of new derivatives like 3-(2,4-dichlorophenyl)-1-(2-(substituted phenoxy) acetyl)-1H-pyrazole-4-carbaldehyde from substituted simple phenols, including ethyl phenoxy acetate, exhibited significant antimicrobial activity against various bacterial and fungal strains (Chandrashekhar et al., 2013).
- Formazan Synthesis : Utilization in the synthesis of formazans, which demonstrated moderate antimicrobial activity (Sah et al., 2014).
Pharmaceutical Applications
- Anti-inflammatory Agents : Synthesis of 2, 5-disubstituted-1, 3, 4-oxadiazoles as potential anti-inflammatory agents was achieved using ethyl-4-acetamido phenoxy acetate (Ilango et al., 2009).
- Analgesic Activities : Research on the synthesis and characterization of 2, 5-disubstituted 1, 3, 4-oxadiazole derivatives, starting with 4-chloro-m-cresol and ethyl chloroacetate, demonstrated potential analgesic and anti-inflammatory activities (Dewangan et al., 2015).
Chemical Studies
- Aromatic Acid Synthesis : The compound has been used in the synthesis of aryl glyoxylate, highlighting its role in complex chemical reactions (Itoh et al., 1984).
- Identification in Natural Products : Phenolic compounds in natural extracts, such as from Amensiodendron chinese leaves, were identified, demonstrating the compound's use in natural product chemistry (Ban et al., 2021).
Propiedades
IUPAC Name |
ethyl 2-[2,4-dichloro-5-[(4-methoxybenzoyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO5/c1-3-25-17(22)10-26-16-9-15(13(19)8-14(16)20)21-18(23)11-4-6-12(24-2)7-5-11/h4-9H,3,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMJLIQCPQTYRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)NC(=O)C2=CC=C(C=C2)OC)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-Chloro-6-(difluoromethoxy)-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]-3-[(4-cyanobenzoyl)amino]-2-fluorobenzamide](/img/structure/B3006545.png)
![1-[2-(1-Ethylbenzimidazol-2-ylthio)ethoxy]-2-methylbenzene](/img/structure/B3006546.png)


![ethyl 2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetate](/img/structure/B3006552.png)



![(2,5-Dimethylfuran-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B3006560.png)



![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-fluorophenyl)amino]acetamide](/img/structure/B3006565.png)

